molecular formula C14H9F3N2O3 B4552826 2-nitro-N-[4-(trifluoromethyl)phenyl]benzamide

2-nitro-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4552826
M. Wt: 310.23 g/mol
InChI Key: UHWNVRNVKNHZPM-UHFFFAOYSA-N
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Description

2-nitro-N-[4-(trifluoromethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C14H9F3N2O3 and its molecular weight is 310.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.05652664 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

2-Nitro-N-[4-(trifluoromethyl)phenyl]benzamide has been synthesized and characterized, revealing its orthorhombic crystal structure through single-crystal X-ray diffraction. This study provides insights into the molecular geometry, including the dihedral angles between aromatic rings and the orientation of nitro groups, which could be crucial for understanding the compound's interaction in various applications (Saeed, Hussain, & Flörke, 2008).

Polymer Synthesis

The compound plays a role in the synthesis of well-defined aromatic polyamides and block copolymers. A study demonstrated the chain-growth polycondensation process to produce poly(p-benzamide) and its block copolymers, indicating potential applications in material science for creating polymers with specific properties (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

Corrosion Inhibition

A related derivative, N-phenyl-benzamide, has been evaluated for its efficacy as a corrosion inhibitor on mild steel in acidic environments. This research could lead to applications in protecting metals from corrosion, highlighting the importance of such compounds in industrial settings (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).

Nucleoside Transport Inhibition

Investigations into analogues of 4-nitrobenzylthioinosine, aiming to replace the ribose moiety with substituted benzyl groups, revealed compounds with lower polarity and higher affinity for the nucleoside transport protein ENT1. Such findings suggest potential therapeutic applications, particularly in enhancing drug delivery to the central nervous system (Tromp, van Ameijde, Pütz, Sundermann, Sundermann, von Frijtag Drabbe Künzel, & IJzerman, 2004).

High-Performance Polymers

The synthesis of new poly(arylene ether amide)s with trifluoromethyl pendent groups through nucleophilic nitro displacement reaction showcases the development of materials with superior properties, such as high glass transition temperatures and solubility in organic solvents. These polymers' characteristics make them suitable for advanced applications in coatings, films, and engineering plastics (Lee & Kim, 2002).

Properties

IUPAC Name

2-nitro-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O3/c15-14(16,17)9-5-7-10(8-6-9)18-13(20)11-3-1-2-4-12(11)19(21)22/h1-8H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWNVRNVKNHZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution containing 2-nitrobenzoyl chloride (Fluka, Buchs, Switzerland) (1.97 mL, 15 mmol) and 4-dimethylaminopyridine (Fluka, Buchs, Switzerland) (10 mg) in dichloromethane (10 mL) is added to a stirred mixture of 4-aminobenzotrifluoride (Ruka, Buchs, Switzerland) (2.66 g, 16.5 mmol) and triethylamine (1.90 g, 18.8 mmol) in dichloromethane (100 mL) under an argon atmosphere and the mixture is stirred for 16 hours at 25° C. The stirred mixture is then treated with a saturated aqueous solution of sodium hydrogen carbonate (50 mL) and then extracted with dichoromethane (2×50 mL). The combined extracts are dried (Na2SO4), filtered and the solvent is evaporated off under reduced pressure to yield the crude product which is purified by column chromatography on silica gel, eluent 10-50% ethyl acetate in hexane, to give the title compound as a colourless crystalline solid.
Quantity
1.97 mL
Type
reactant
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.66 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.